6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride
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Overview
Description
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core fused with a cycloheptane ring and functionalized with a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole-fused cycloheptanone reacts with hydrazines to form the desired compound . Another approach involves the condensation reaction to build the seven-membered ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.
Reduction: NaBH4 and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: Shares a similar cycloheptane ring structure but differs in its functional groups.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Another heterocyclic compound with distinct biological activities.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific quinoline-cycloheptane fusion and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18833-74-4 |
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Molecular Formula |
C18H27Cl2N3 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C18H25N3.2ClH/c1-21(2)13-12-19-18-14-8-4-3-5-10-16(14)20-17-11-7-6-9-15(17)18;;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3,(H,19,20);2*1H |
InChI Key |
KYBYPCPSZPFYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC[NH2+]C1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-].[Cl-] |
Origin of Product |
United States |
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